molecular formula C23H30N2O B12753045 Vhz6RT776L CAS No. 61311-51-1

Vhz6RT776L

Cat. No.: B12753045
CAS No.: 61311-51-1
M. Wt: 350.5 g/mol
InChI Key: WLHCNEPBQJOHKW-HSZRJFAPSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

AD-1211 is synthesized through a series of chemical reactions involving the substitution of a prenyl group on a piperazine ring. The synthetic route typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring is formed through the reaction of ethylenediamine with a suitable dihaloalkane.

    Prenylation: The piperazine ring is then prenylated using a prenyl halide under basic conditions.

    Substitution with Phenylethyl Group: The prenylated piperazine is further reacted with a phenylethyl halide to introduce the phenylethyl group.

    Hydroxylation: Finally, the compound undergoes hydroxylation to introduce the hydroxyphenyl group.

Industrial Production Methods

The industrial production of AD-1211 follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

AD-1211 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of AD-1211, each with unique pharmacological properties .

Scientific Research Applications

AD-1211 has a wide range of scientific research applications, including:

Mechanism of Action

AD-1211 exerts its effects through its interaction with opioid receptors. It acts as a mixed agonist-antagonist at these receptors, particularly the mu-opioid receptor. The compound binds to the receptor and modulates its activity, leading to analgesic effects. The molecular targets include the opioid receptors, and the pathways involved are those related to pain modulation and neurotransmitter release .

Comparison with Similar Compounds

AD-1211 is unique compared to other opioid analgesics due to its mixed agonist-antagonist profile and its structural uniqueness as a 1-substituted-4-prenyl-piperazine derivative. Similar compounds include:

  • Diphenidine
  • Diphenpipenol
  • Ephenidine
  • Fluorolintane
  • Lanicemine
  • Lefetamine
  • Methoxphenidine (MXP)
  • MT-45
  • Remacemide
  • AH-7921

These compounds share some pharmacological properties with AD-1211 but differ in their chemical structure and specific receptor interactions.

Properties

CAS No.

61311-51-1

Molecular Formula

C23H30N2O

Molecular Weight

350.5 g/mol

IUPAC Name

3-[(2R)-2-[4-(3-methylbut-2-enyl)piperazin-1-yl]-2-phenylethyl]phenol

InChI

InChI=1S/C23H30N2O/c1-19(2)11-12-24-13-15-25(16-14-24)23(21-8-4-3-5-9-21)18-20-7-6-10-22(26)17-20/h3-11,17,23,26H,12-16,18H2,1-2H3/t23-/m1/s1

InChI Key

WLHCNEPBQJOHKW-HSZRJFAPSA-N

Isomeric SMILES

CC(=CCN1CCN(CC1)[C@H](CC2=CC(=CC=C2)O)C3=CC=CC=C3)C

Canonical SMILES

CC(=CCN1CCN(CC1)C(CC2=CC(=CC=C2)O)C3=CC=CC=C3)C

Origin of Product

United States

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